REACTION_CXSMILES
|
C([NH:5][S:6]([CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:8])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[C:14]([O:13][CH2:12][CH2:11][CH2:10][CH2:9][S:6]([NH2:5])(=[O:7])=[O:8])(=[O:16])[CH3:15]
|
Name
|
N-tert-Butyl-4-acetoxybutanesulfonamide
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)CCCCOC(C)=O
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol=49:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 347 mg | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |